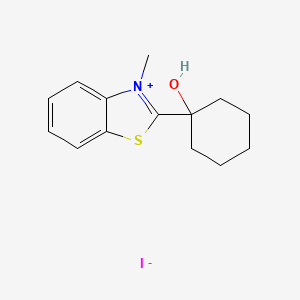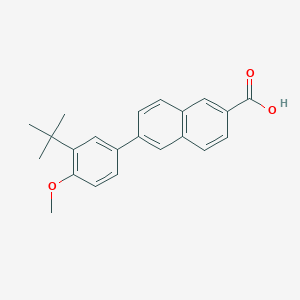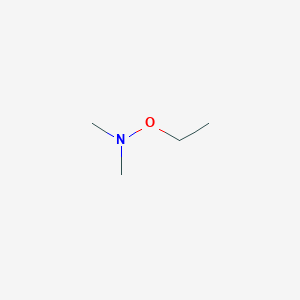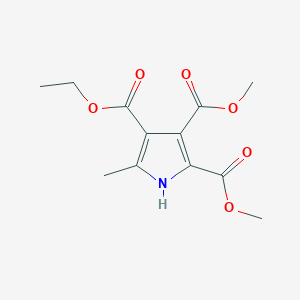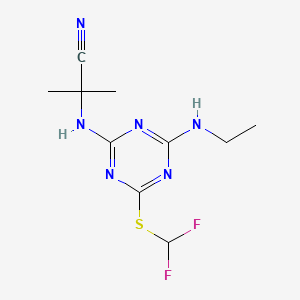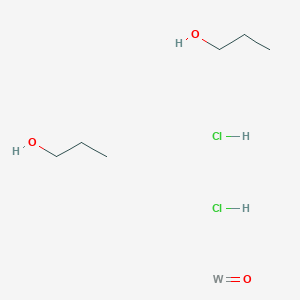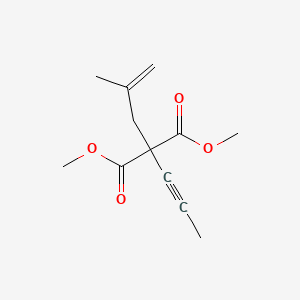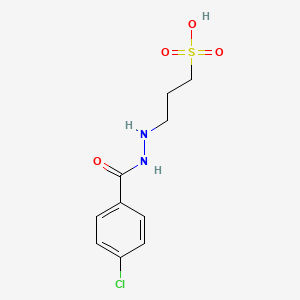
Dimethyl 3,4,6-trihydroxybenzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3,4,6-trihydroxybenzene-1,2-dicarboxylate is an organic compound with the molecular formula C10H10O8 It is a derivative of benzene, featuring three hydroxyl groups and two ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3,4,6-trihydroxybenzene-1,2-dicarboxylate typically involves the esterification of 3,4,6-trihydroxyphthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 3,4,6-trihydroxybenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Dimethyl 3,4,6-trihydroxybenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of dimethyl 3,4,6-trihydroxybenzene-1,2-dicarboxylate involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 3,4,5-trihydroxybenzene-1,2-dicarboxylate
- Dimethyl 3,4,6-trihydroxybenzene-1,2-dicarboxylate
- This compound
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl and ester groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
103548-64-7 |
|---|---|
Formule moléculaire |
C10H10O7 |
Poids moléculaire |
242.18 g/mol |
Nom IUPAC |
dimethyl 3,4,6-trihydroxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C10H10O7/c1-16-9(14)6-4(11)3-5(12)8(13)7(6)10(15)17-2/h3,11-13H,1-2H3 |
Clé InChI |
FJCBHQNAUGFSLG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C(C=C1O)O)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


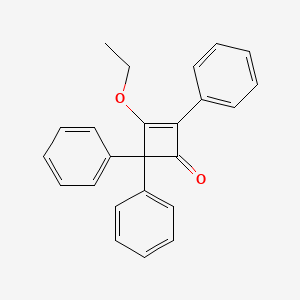
![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)

